molecular formula C8H14N2 B6615062 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine CAS No. 90152-60-6

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine

Cat. No.: B6615062
CAS No.: 90152-60-6
M. Wt: 138.21 g/mol
InChI Key: PUKVGBPMTQRQGP-UHFFFAOYSA-N
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Description

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with an appropriate alkylating agent under controlled conditions. For instance, the reaction of pyrrole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of a Grignard reagent, where pyrrole is reacted with 2-methylpropan-2-ylmagnesium bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine can be compared with other similar compounds, such as:

    1-methyl-1H-pyrrole-2-carboxylic acid: This compound has a similar pyrrole structure but with a carboxylic acid group instead of an amine group.

    2-methyl-1H-pyrrole-3-carboxaldehyde: This compound has an aldehyde group at the 3-position of the pyrrole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,9)6-7-4-3-5-10-7/h3-5,10H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKVGBPMTQRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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